molecular formula C13H12BrClFN3O B10951984 3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide

3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide

Cat. No.: B10951984
M. Wt: 360.61 g/mol
InChI Key: RMBLYJBABURPOI-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 4-bromo-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the amide group: The amide group can be introduced by reacting the pyrazole derivative with an appropriate acid chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles or electrophiles.

    Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the pyrazole ring or the amide group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide would depend on its specific biological target. Potential mechanisms may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction pathways: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide
  • 3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)-2-methylpropanamide
  • 3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-ethylpropanamide

Uniqueness

The uniqueness of 3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide lies in its specific combination of halogen atoms and the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H12BrClFN3O

Molecular Weight

360.61 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide

InChI

InChI=1S/C13H12BrClFN3O/c1-8(6-19-7-9(14)5-17-19)13(20)18-10-2-3-12(16)11(15)4-10/h2-5,7-8H,6H2,1H3,(H,18,20)

InChI Key

RMBLYJBABURPOI-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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